molecular formula C17H16Cl2N2O B5753282 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B5753282
M. Wt: 335.2 g/mol
InChI Key: ALSNNPHTJBVYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group and a pyrrolidinyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 3-chloro-4-(pyrrolidin-1-yl)aniline. This can be achieved by reacting 3-chloroaniline with pyrrolidine under suitable conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[3-chloro-4-(morpholin-1-yl)phenyl]benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

The presence of the pyrrolidinyl group in 4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for specific research applications where the pyrrolidinyl group plays a crucial role.

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-13-5-3-12(4-6-13)17(22)20-14-7-8-16(15(19)11-14)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNNPHTJBVYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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